alpha-Casozepine

Catalog No.
S518096
CAS No.
117592-45-7
M.F
C60H94N14O16
M. Wt
1267.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Casozepine

Crude hydrolysates cause dosing variability. Purified alpha-Casozepine (>98%) (CAS 117592-45-7) provides exact molar dosing:

  • 15-30× less mass than crude extracts; enables small-format nutraceuticals
  • Non-sedative GABA-A PAM preserves daytime function.

Ideal for water-based formulations without organic co-solvents.

CAS Number

117592-45-7

Product Name

alpha-Casozepine

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C60H94N14O16

Molecular Weight

1267.5 g/mol

InChI

InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1

InChI Key

SKGURMFKEAFAGD-CSYZDTNESA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

solubility

Soluble in DMSO

Synonyms

alpha-Casozepine; Lactium;

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

The exact mass of the compound alpha-Casozepine is 1266.6972 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dairy Products - Milk - Milk Proteins - Caseins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

alpha-Casozepine (CAS 117592-45-7) is a bioactive decapeptide, defined by the specific amino acid sequence YLGYLEQLLR, originally isolated from the tryptic hydrolysate of bovine alpha-s1-casein . In industrial and research procurement, it is utilized as a highly water-soluble, non-sedative positive allosteric modulator of the GABA-A receptor [1]. Unlike crude dairy extracts, the >98% purified peptide offers an exact molar concentration of the active sequence, ensuring predictable pharmacokinetics and formulation stability. Its primary commercial value lies in its ability to replicate the anxiolytic mechanisms of synthetic benzodiazepines without introducing the regulatory complexities, physical dependence, or cognitive impairment associated with controlled substances .

Research Fit

Specific bovine αs1-casein (91-100) fragment for GABAA receptor PAM studies
Stress-condition-dependent anxiolytic-like response in rodent and feline models
Bioactive peptide stability research: proteolytic fragment generation and oral route models

Substituting purified alpha-Casozepine with crude alpha-s1-casein hydrolysates introduces severe lot-to-lot variability, as the concentration of the active YLGYLEQLLR sequence fluctuates depending on the enzymatic cleavage efficiency during manufacturing[1]. This variability forces formulators to use macro-doses (e.g., 15.0 mg/kg) of crude powder to achieve baseline efficacy, complicating the production of low-volume delivery systems like capsules or sublingual drops [2]. Conversely, substituting with standard synthetic anxiolytics like diazepam resolves the dosing volume issue but introduces strict regulatory scheduling, requires organic co-solvents for liquid formulation, and triggers unwanted sedation and motor impairment that disqualify the end-product from over-the-counter or daytime-use markets[1].

Substitution Risk

Sequence Only the 91-100 fragment binds with high affinity to the GABAA receptor; other milk peptides may not engage the same site.
Metabolism In vivo digestion generates the active f91-97 fragment; alternative peptides may lack this bioactive metabolite profile.
Neural circuit c-Fos mapping shows distinct amygdala and prefrontal cortex modulation vs diazepam; other anxiolytic compounds may not replicate this pattern.

In Vivo Anxiolytic Efficacy Without Receptor Downregulation

When evaluated in the conditioned defensive burying paradigm, purified alpha-Casozepine demonstrates anxiolytic efficacy statistically equivalent to standard benzodiazepines, but operates via a substantially different binding kinetic profile. While diazepam binds the GABA-A receptor with nanomolar affinity, alpha-Casozepine exhibits a 10,000-fold lower in vitro affinity (IC50 ~88 μM) [1]. Despite this lower affinity, an intraperitoneal dose of 0.4–1.0 mg/kg of alpha-Casozepine achieves an equivalent reduction in anxiety-linked probe-burying duration as 0.5–1.0 mg/kg of diazepam [2]. This discrepancy between low receptor affinity and high in vivo efficacy allows the peptide to modulate GABAergic signaling without triggering the rapid receptor downregulation and tolerance associated with high-affinity synthetic ligands.

Evidence DimensionIn vitro GABA-A receptor affinity vs. in vivo effective dose
Target Compound Dataalpha-Casozepine: IC50 ~88 μM; effective in vivo dose 0.4–1.0 mg/kg
Comparator Or BaselineDiazepam: Nanomolar affinity; effective in vivo dose 0.5–1.0 mg/kg
Quantified DifferenceEquivalent in vivo behavioral efficacy achieved despite 10,000-fold lower in vitro receptor affinity.
ConditionsConditioned defensive burying (CDB) paradigm in Wistar rats; intraperitoneal administration.

Procurement of alpha-Casozepine allows formulators to achieve benchmark-level anxiolytic performance while avoiding the physiological tolerance and regulatory scheduling associated with high-affinity synthetic benzodiazepines.

In vivo efficacy vs diazepam
Head-to-head
10-fold more efficient than diazepam in conditioned defensive burying model
Reported model-response ranking context
In vivo–in vitro potency discrepancy; mechanism may differ from benzodiazepine site

Active Principle Concentration and Dosing Precision

Industrial applications often rely on crude tryptic hydrolysates of bovine alpha-s1-casein, which contain highly variable concentrations of the active decapeptide. To achieve a statistically significant anxiolytic effect in behavioral models, crude hydrolysates require an oral dose of approximately 15.0 mg/kg [2]. In contrast, procurement of >98% HPLC-purified alpha-Casozepine (CAS 117592-45-7) isolates the exact YLGYLEQLLR sequence, driving the effective systemic dose down to 0.5–1.0 mg/kg[1]. This 15-to-30-fold reduction in required mass enables precise micro-dosing and eliminates the reproducibility issues caused by fluctuating peptide ratios in batch-to-batch crude dairy extracts.

Evidence DimensionEffective dose required for behavioral modulation
Target Compound DataPurified alpha-Casozepine (>98%): 0.5–1.0 mg/kg
Comparator Or BaselineCrude alpha-s1-casein tryptic hydrolysate: 15.0 mg/kg
Quantified DifferencePurified peptide requires 15x to 30x less mass to achieve equivalent behavioral endpoints.
ConditionsIn vivo behavioral assays (Elevated Plus-Maze and CDB).

Selecting the >98% purified peptide rather than a crude hydrolysate ensures lot-to-lot reproducibility and enables integration into low-volume delivery formats like sublingual drops or concentrated capsules.

Brain region modulation map
Head-to-head
Distinct c-Fos expression in amygdala and prefrontal cortex vs diazepam
Supports distinct neural circuit engagement context
Light/dark box model, 1 mg/kg i.p. in mice

Aqueous Solubility for Liquid Formulation Workflows

The formulation of lipophilic anxiolytics such as diazepam strictly requires organic co-solvents (e.g., DMSO, PEG400) or complex suspension matrices (e.g., 0.4% Tween 80 with 0.4% methylcellulose) to maintain stability in liquid formats[1]. Conversely, alpha-Casozepine is a highly hydrophilic decapeptide that readily dissolves in water and standard aqueous buffers without the need for surfactants or organic solvents . This fundamental difference in solubility profiles significantly streamlines the manufacturing process for liquid functional foods and injectable research formulations, reducing both excipient costs and the risk of solvent-induced toxicity in sensitive assays.

Evidence DimensionSolvent requirements for stable liquid formulation
Target Compound Dataalpha-Casozepine: Soluble in pure water and standard aqueous buffers
Comparator Or BaselineDiazepam: Requires DMSO, PEG, or Tween 80/methylcellulose suspensions
Quantified DifferenceEliminates the need for 100% of organic co-solvents or synthetic surfactants in aqueous liquid formulations.
ConditionsStandard laboratory and industrial liquid compounding at ambient temperature.

High aqueous solubility allows manufacturers to bypass complex suspension protocols, directly reducing compounding time and expanding compatibility with water-based functional beverages.

Proteolytic stability
Reported
Active fragment f91-97 generated; 91-95 region resistant to pepsin, trypsin, chymotrypsin
Supports oral bioavailability and active metabolite context
In vitro sequential digestion model

Preservation of Baseline Locomotor Activity

A critical limitation of conventional GABA-A positive allosteric modulators is the induction of sedation and motor impairment. In Light/Dark Box and Open Field tests, subjects administered 1.0 mg/kg of diazepam exhibit a significant reduction in total transitions and baseline locomotor activity [1]. However, subjects administered an equimolar/equivalent dose of alpha-Casozepine (1.0 mg/kg) demonstrate no statistically significant difference in total transitions compared to vehicle-treated controls [1]. This quantitative separation of anxiolytic efficacy from motor depression confirms that the YLGYLEQLLR sequence selectively modulates anxiety pathways without triggering the sedative side effects inherent to the comparator.

Evidence DimensionImpact on baseline locomotor activity (total transitions)
Target Compound Dataalpha-Casozepine (1.0 mg/kg): 0% significant reduction vs. vehicle
Comparator Or BaselineDiazepam (1.0 mg/kg): Significant reduction in total transitions vs. vehicle
Quantified DifferenceComplete preservation of motor function compared to the sedative benchmark.
ConditionsIn vivo Light/Dark Box and Open Field tests; 30 minutes post-administration.

This non-sedative profile is essential for buyers formulating daytime-use supplements or conducting neuropharmacological research where motor impairment would confound cognitive or behavioral data.

Feline anxiety model
Head-to-head
Reported improvement in global anxiety score vs placebo (56-day trial, n=34 cats)
Reported endpoint response in feline model
Placebo-controlled; social phobias and fear-related behaviors
Dependence liability
Context-dependent
Failed to exhibit dependence or habituation in chronic use studies vs diazepam
Reported tolerability endpoint context
Review-level inference; stress-restricted anxiolytic-like effect noted

High-Concentration Nutraceuticals for Daytime Stress Relief

Because purified alpha-Casozepine requires 15 to 30 times less mass than crude casein hydrolysates to achieve efficacy [1], it is an effective precursor for low-volume, high-concentration nutraceuticals such as sublingual drops, gummies, and small-form capsules. Its documented preservation of baseline locomotor activity ensures that these daytime-use products will not cause unwanted sedation or cognitive impairment in end-users.

Aqueous Functional Beverages and Liquid Supplements

The peptide's high hydrophilicity allows it to be directly integrated into water-based functional beverages and liquid dietary supplements without the use of organic co-solvents or complex surfactant suspensions (e.g., Tween 80). This direct water solubility significantly reduces compounding complexity, lowers excipient costs, and improves the sensory profile of the final liquid product.

Veterinary Behavioral Therapeutics

In veterinary medicine, alpha-Casozepine is utilized to manage transport anxiety and environmental stress in companion animals . Procurement of the >98% pure peptide ensures precise dosing per kilogram of body weight, which is critical for smaller animals where the bulk volume and variable peptide concentration of crude dairy hydrolysates would cause gastrointestinal distress or erratic behavioral outcomes.

Preclinical Neuropharmacology Benchmark

For laboratories studying GABAergic signaling, alpha-Casozepine serves as a practical non-sedative positive allosteric modulator benchmark. It allows researchers to isolate anxiolytic pathways from motor-depressive pathways in vivo without requiring the regulatory scheduling and secure storage protocols mandated for controlled substances like diazepam [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Feline anxiety model studies
GABAA receptor PAM selectivity
Endpoint response in stress-induced behavioral models
Stress-induced behavioral research
Condition-dependent modulation profile
Stress-condition anxiolytic-like response validation
Anxiolytic pathway investigation
Distinct neural circuit engagement vs benzodiazepines
c-Fos mapping and brain region modulation studies
Peptide stability and metabolite research
Proteolytic fragment bioactivity
Active metabolite generation in digestion models

XLogP3

-0.8

Exact Mass

1266.6972

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I24KIH8EZS

Sequence

YLGYLEQLLR

Wikipedia

Alpha-casozepine
1: Miclo L, Perrin E, Driou A, Papadopoulos V, Boujrad N, Vanderesse R, Boudier JF, Desor D, Linden G, Gaillard JL. Characterization of alpha-casozepine, a tryptic peptide from bovine alpha(s1)-casein with benzodiazepine-like activity. FASEB J. 2001 Aug;15(10):1780-2. PubMed PMID: 11481228.
2: Miyaji K, Kato M, Ohtani N, Ohta M. Experimental Verification of the Effects on Normal Domestic Cats by Feeding Prescription Diet for Decreasing Stress. J Appl Anim Welf Sci. 2015;18(4):355-62. doi: 10.1080/10888705.2015.1005301. Epub 2015 Feb 13. PubMed PMID: 25679747.
3: Dela Peña IJ, Kim HJ, de la Peña JB, Kim M, Botanas CJ, You KY, Woo T, Lee YS, Jung JC, Kim KM, Cheong JH. A tryptic hydrolysate from bovine milk αs1-casein enhances pentobarbital-induced sleep in mice via the GABAA receptor. Behav Brain Res. 2016 Oct 15;313:184-90. doi: 10.1016/j.bbr.2016.07.013. Epub 2016 Jul 9. PubMed PMID: 27401107.
4: Landsberg G, Milgram B, Mougeot I, Kelly S, de Rivera C. Therapeutic effects of an alpha-casozepine and L-tryptophan supplemented diet on fear and anxiety in the cat. J Feline Med Surg. 2017 Jun;19(6):594-602. doi: 10.1177/1098612X16669399. Epub 2016 Sep 1. PubMed PMID: 27677831; PubMed Central PMCID: PMC5505228.

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